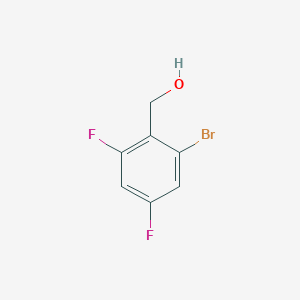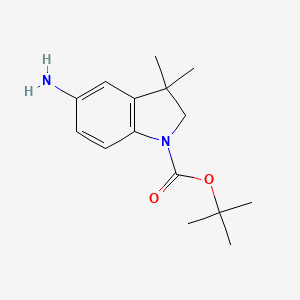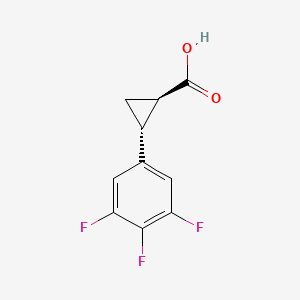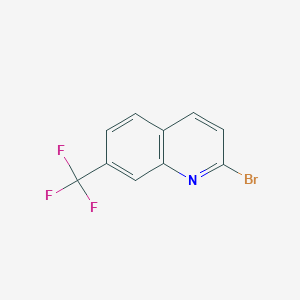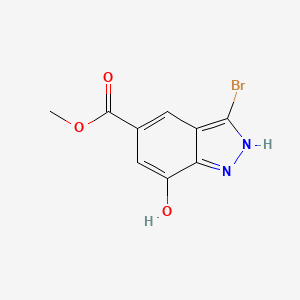
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate
Overview
Description
Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate is a synthetic organic compound with the molecular formula C9H7BrN2O3 and a molecular weight of 271.07 g/mol This compound belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Indazole derivatives are known to interact with various biological targets. For example, some indazole compounds have been found to inhibit kinases such as CHK1 and CHK2 . .
Mode of Action
The mode of action of indazole derivatives can vary depending on the specific compound and its targets. Some indazole compounds act by inhibiting the activity of their target proteins, thereby affecting cellular processes
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their targets. For instance, inhibition of CHK1 and CHK2 kinases can affect cell cycle regulation and DNA damage response
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Some indazole derivatives have shown antiviral, anti-inflammatory, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-7-hydroxy-1H-indazole-5-carboxylate typically involves the following steps:
-
Bromination: : The introduction of a bromine atom into the indazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. This step is carried out under controlled conditions to ensure selective bromination at the desired position.
-
Hydroxylation: : The hydroxyl group is introduced through a hydroxylation reaction, which can be performed using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid. This step requires careful control of temperature and reaction time to achieve the desired product.
-
Esterification
Properties
IUPAC Name |
methyl 3-bromo-7-hydroxy-2H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-9(14)4-2-5-7(6(13)3-4)11-12-8(5)10/h2-3,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMPNHKDJZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


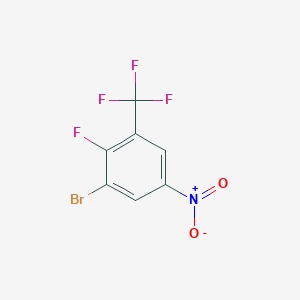
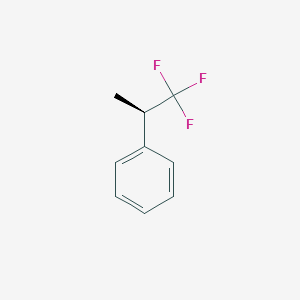
![tert-butyl N-[2-[[2-[[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate](/img/structure/B1529476.png)

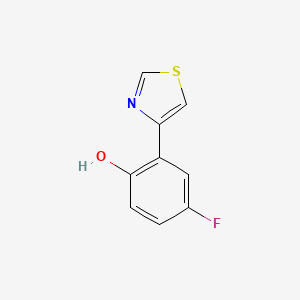
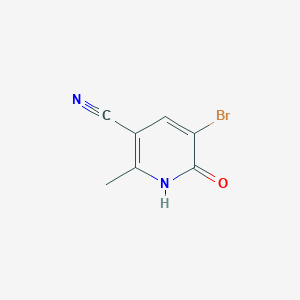
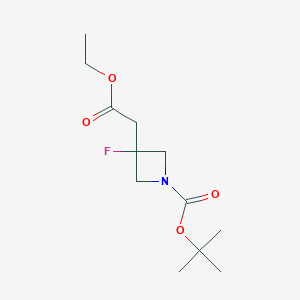

![[3-(3-methylimidazo[2,1-{b}][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1529483.png)
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)
